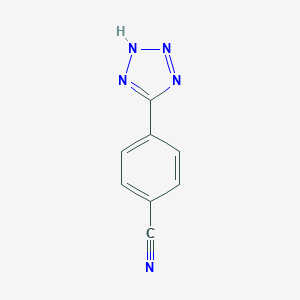

4-(2H-tetrazol-5-yl)benzonitrile

Übersicht

Beschreibung

4-(2H-Tetrazol-5-yl)benzonitrile is an organic compound that features a tetrazole ring attached to a benzonitrile moietyThe tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making this compound a versatile compound for research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-tetrazol-5-yl)benzonitrile typically involves the cycloaddition reaction of benzonitrile with sodium azide in the presence of a suitable catalyst. One common method involves the use of triethyl orthoformate and sodium azide under acidic conditions to form the tetrazole ring . Another approach includes the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine and ammonia to obtain the nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvent, temperature, and pressure conditions are critical factors in maximizing the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2H-Tetrazol-5-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of tetrazole oxides.

Reduction: Formation of 4-(2H-tetrazol-5-yl)benzylamine.

Substitution: Formation of various substituted tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2H-Tetrazol-5-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with unique electronic and photophysical properties.

Wirkmechanismus

The mechanism of action of 4-(2H-tetrazol-5-yl)benzonitrile involves its interaction with specific molecular targets. In medicinal applications, the tetrazole ring can mimic the carboxylate group, allowing it to bind to enzyme active sites and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

- 4-(1H-Tetrazol-5-yl)benzonitrile

- 5-(4-Cyanophenyl)tetrazole

- 4-(1H-Tetrazole-5-yl)benzonitrile

- 4-(1H-Tetrazol-5-yl)cyanobenzene

Uniqueness: 4-(2H-Tetrazol-5-yl)benzonitrile is unique due to its specific substitution pattern on the tetrazole ring, which influences its reactivity and binding properties. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .

Biologische Aktivität

4-(2H-tetrazol-5-yl)benzonitrile is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a tetrazole ring connected to a benzonitrile moiety. The tetrazole ring is recognized for its stability and ability to mimic carboxylic acids, making it a valuable bioisostere in drug design. Its chemical formula is , with a molecular weight of 169.16 g/mol.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, particularly enzymes. The tetrazole moiety can mimic the carboxylate group, allowing it to bind effectively to enzyme active sites and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds related to this compound. For instance, derivatives of benzonitrile have shown broad-spectrum activity against various bacterial pathogens, including enteric pathogens. One study reported that a related compound exhibited potent bactericidal activity against enteropathogens, leading to significant reductions in bacterial counts in time-kill assays .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| IITR00210 | Escherichia coli | < 1 μg/mL |

| This compound | Staphylococcus aureus (MRSA) | 6.25 μg/mL |

| 4-(1H-tetrazol-5-yl)benzonitrile | Bacillus subtilis | 12.5 μg/mL |

Case Studies

- Antibacterial Efficacy Study : A study investigated the antibacterial properties of a series of nitrile compounds, including derivatives of this compound. The results indicated that these compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing low MIC values indicative of potent activity .

- Mechanistic Insights : Another research effort explored the mechanisms by which these compounds exert their antibacterial effects. It was found that they induce stress on the bacterial cell envelope, leading to alterations in the proton motive force (PMF), which ultimately results in cell death . This mechanism highlights the potential for developing new antibiotics based on this compound structure.

Research Applications

Medicinal Chemistry : The compound has been utilized as a building block for synthesizing more complex molecules aimed at treating bacterial infections and other diseases. Its ability to replace carboxylic acids in drug design has made it a focus for researchers looking to enhance drug efficacy while minimizing resistance development .

Pharmaceutical Development : Ongoing research is exploring the use of this compound as a lead compound for developing new antibacterial agents that target resistant strains of bacteria, such as MRSA. Its favorable pharmacokinetic properties and low toxicity profiles make it an attractive candidate for further development .

Eigenschaften

IUPAC Name |

4-(2H-tetrazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8/h1-4H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSAVNQQBAZFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318926 | |

| Record name | 4-(2H-tetrazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14389-10-7 | |

| Record name | 4-(2H-Tetrazol-5-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14389-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2H-Tetrazol-5-yl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014389107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14389-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2H-tetrazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.